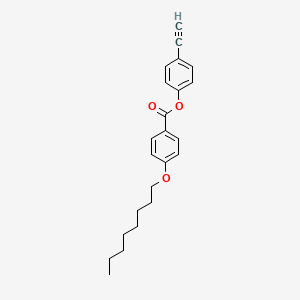
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a silicon atom, which is further bonded to a tert-butyl group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane typically involves the reaction of 5-bromo-2-methoxyphenol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
5-Bromo-2-methoxyphenol+tert-butylchlorodiphenylsilaneBasethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenoxy group can undergo reduction to form phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include phenol derivatives and other reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is used as a building block in the synthesis of more complex organosilicon compounds. It serves as a precursor for the preparation of silane-based polymers and materials with unique properties.
Biology
In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of silane-based probes and sensors for detecting biological analytes.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its unique structural features make it a valuable scaffold for designing molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and sealants with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, to exert their effects. The silicon atom in the compound can also form stable bonds with other elements, contributing to its unique properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-methoxyphenoxy)trimethylsilane
- (5-Bromo-2-methoxyphenoxy)triethylsilane
- (5-Bromo-2-methoxyphenoxy)triphenylsilane
Uniqueness
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is unique due to the presence of the tert-butyl group and two phenyl groups attached to the silicon atom This structural feature imparts specific steric and electronic properties to the compound, making it distinct from other similar compounds
Propriétés
Numéro CAS |
143702-40-3 |
|---|---|
Formule moléculaire |
C23H25BrO2Si |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
(5-bromo-2-methoxyphenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C23H25BrO2Si/c1-23(2,3)27(19-11-7-5-8-12-19,20-13-9-6-10-14-20)26-22-17-18(24)15-16-21(22)25-4/h5-17H,1-4H3 |
Clé InChI |
WYCRHSFXSHRYMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C=CC(=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


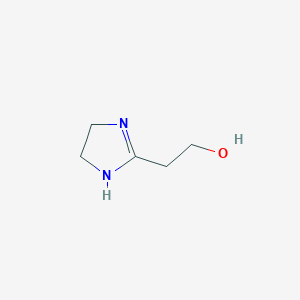
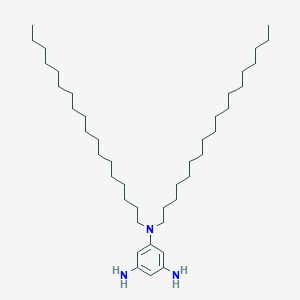

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
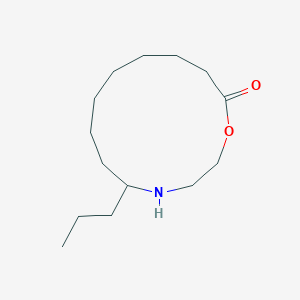

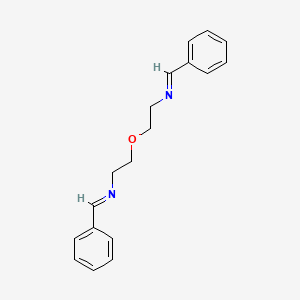
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
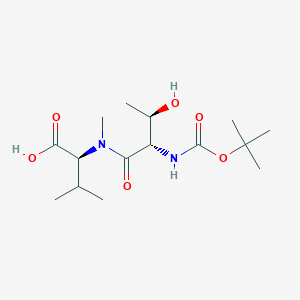
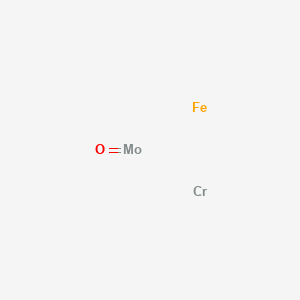

![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
